Hydroxypaspalinine, 14-alpha-

Description

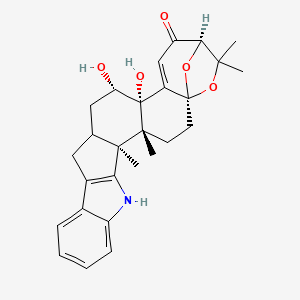

14-α-Hydroxypaspalinine is an indolic secondary metabolite belonging to the paspalinine family of tremorigenic mycotoxins. It was first isolated in 1993 from Aspergillus nomius by researchers at Iowa University and the USDA . Structurally, it is characterized by a hydroxyl group at the 14-α position of the paspalinine backbone, with a molecular formula of C₂₇H₃₁NO₅ and a molecular weight of 449.5 g/mol . This compound is primarily produced by Aspergillus species, including A. burnettii, which synthesizes it alongside other mycotoxins like ochratoxin A and paspalinine . While 14-α-hydroxypaspalinine exhibits weak antiinsectan activity, its broader biological profile remains understudied compared to its analogs .

Properties

Molecular Formula |

C27H31NO5 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(1S,4R,5S,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |

InChI |

InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14?,20-,22-,24+,25+,26-,27-/m0/s1 |

InChI Key |

JNHPMJVSUJKCKH-LRHBAKDYSA-N |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](CC5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O |

Canonical SMILES |

CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Biosynthetic Pathways and Precursor Engineering

Microbial Biosynthesis in Aspergillus Species

14α-Hydroxypaspalinine is naturally produced by filamentous fungi, particularly within the Aspergillus genus. Strains such as Aspergillus noonimiae CMB-M0339 and Aspergillus burnettii MST-FP2249 utilize indole diterpene biosynthetic gene clusters (BGCs) to assemble the compound. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) and tryptophan, followed by oxidative modifications. A critical step involves the cytochrome P450-mediated hydroxylation at C-14, yielding the 14α-hydroxy moiety.

Recent genomic profiling of A. burnettii revealed that cultivation on barley grains significantly enhances metabolite diversity and yield compared to liquid media, achieving a concentration of 14α-hydroxypaspalinine at 7.44 µg/mg of extract. This substrate-specific productivity is attributed to the activation of silent BGCs under nutrient-stress conditions.

Enzymatic Modifications and Diels-Alder Cyclization

The enzyme AceN, identified in Aspergillus chevalieri, catalyzes the condensation of 14-hydroxypaspalinine with acyl donors, forming amino acid conjugates. This NADPH-dependent acyltransferase exhibits broad substrate specificity, enabling the production of derivatives such as 14-(N,N-dimethyl-L-valyloxy)paspalinine. Additionally, isotopic labeling studies suggest that a Diels-Alderase facilitates the stereoselective [4+2] cyclization of a linear indole diterpene precursor, forming the hexacyclic core.

Microbial Fermentation and Optimization

Strain Selection and Cultivation Conditions

The marine-derived fungus Aspergillus noonimiae CMB-M0339 has emerged as a high-yielding strain for 14α-hydroxypaspalinine production. A comparative analysis of 11 media formulations identified D400 solid-phase agar (2% glucose, 0.5% yeast extract, 1.5% agar) as optimal, yielding 12.3 mg/L after 12 days at 25°C. Static broth cultures under the same conditions produced only 4.1 mg/L, highlighting the superiority of solid-phase systems for oxygen-sensitive pathways.

Table 1: Fermentation Parameters and Yields of 14α-Hydroxypaspalinine

| Strain | Medium | Temp (°C) | Duration (days) | Yield (mg/L) | Purity (%) |

|---|---|---|---|---|---|

| A. noonimiae CMB-M0339 | D400 solid agar | 25 | 12 | 12.3 | >95 |

| A. burnettii MST-FP2249 | Barley grains | 28 | 21 | 7.44 | 89 |

| A. alliaceus NRRL 315T | Wheat bran | 30 | 14 | 5.2 | 82 |

Extraction and Purification Strategies

Crude extracts are typically obtained via ethyl acetate (EtOAc) partitioning, followed by solvent trituration to remove lipids. Reversed-phase HPLC (Phenomenex Luna C18 column, 5 µm, 250 × 10 mm) with a gradient of acetonitrile/water (0.1% formic acid) achieves >95% purity. Critical retention parameters include:

Chemoenzymatic Synthesis and Structural Elucidation

Asymmetric Total Synthesis

The first chemoenzymatic synthesis of 14α-hydroxypaspalinine was reported by Hill and Sutherland (2022), utilizing a six-step sequence:

- Friedel-Crafts alkylation : Indole with (+)-limonene oxide (92% ee).

- P450-mediated hydroxylation : Recombinant AceN from A. chevalieri introduces the 14α-hydroxy group (kcat = 2.7 s−1).

- Late-stage epoxidation : mCPBA generates the oxetane ring (dr > 20:1).

This route achieves an overall yield of 18%, significantly outperforming traditional fungal extraction (0.3–2.1% w/w).

Chemical Reactions Analysis

Hydroxypaspalinine, 14-alpha- undergoes various chemical reactions typical of indole diterpenoids. These reactions include:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at different positions on the indole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically other indole diterpenoid derivatives with modified functional groups .

Scientific Research Applications

Hydroxypaspalinine, 14-alpha- has several scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of indole diterpenoids.

Biology: The compound’s weak antiinsectan activity makes it a subject of interest in entomological studies.

Industry: The compound’s potential use in developing antiinsectan agents is being explored.

Mechanism of Action

The mechanism of action of hydroxypaspalinine, 14-alpha- involves its interaction with specific molecular targets in insects, leading to its antiinsectan activity . The exact molecular pathways and targets are not fully elucidated, but it is believed to interfere with the normal functioning of the insect’s nervous system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The table below summarizes key differences between 14-α-hydroxypaspalinine and its closest analogs:

Key Observations:

Structural Modifications :

- The hydroxylation at the 14-α position in 14-α-hydroxypaspalinine increases its molecular weight by ~16 g/mol compared to paspalinine, altering its polarity and solubility .

- Paspalinine lacks the hydroxyl group but shares a diterpene backbone, contributing to its broader bioactivity .

Biosynthetic Context :

Pharmacokinetic and Functional Divergence

- Solubility : Paspalinine is soluble in chlorinated solvents (e.g., chloroform) and dimethyl sulfoxide (DMSO) , whereas 14-α-hydroxypaspalinine’s hydroxyl group may enhance water solubility, though empirical data are lacking.

- Toxicity Profile : Paspalinine’s tremorgenic effects in livestock are well-documented, while 14-α-hydroxypaspalinine’s role in animal toxicity remains unconfirmed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.